3-Chloro-2-(2-isopropylphenoxy)aniline
Description
3-Chloro-2-(2-isopropylphenoxy)aniline (IUPAC name: 5-chloro-2-[2-(propan-2-yl)phenoxy]aniline) is a halogenated aniline derivative with a substituted phenoxy group. Its molecular formula is C₁₅H₁₆ClNO, and it is structurally characterized by a chloro substituent at the 3-position of the aniline ring and a 2-isopropylphenoxy group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive amine and aromatic ether functionalities .
Properties
IUPAC Name |
3-chloro-2-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRWVWHPPXWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-isopropylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic substitution of aniline derivatives. This process can be carried out through direct nucleophilic substitution or via aryne intermediates . Additionally, the reduction of nitroarenes to anilines is a well-established method for synthesizing aniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of metal complex catalysts and high-pressure conditions can enhance the efficiency of the synthesis process . For example, the ethylation of m-chloroaniline using metal complex catalysts at elevated temperatures and pressures can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce aniline derivatives .
Scientific Research Applications
3-Chloro-2-(2-isopropylphenoxy)aniline has a wide range of scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry Studies: The compound’s unique reactivity makes it a valuable tool for studying organic reaction mechanisms and developing new synthetic methodologies.
Material Science Investigations: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-isopropylphenoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit chitin formation in insects, affecting their growth and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Oxygen vs. Sulfur Linkages
3-Chloro-2-(isopropylthio)aniline
- Molecular Formula : C₁₂H₁₆ClNS
- CAS/EC : 17481-27-5 / 241-497-6
- Key Differences: The phenoxy group in the target compound is replaced with a thioether (S) linkage.
3-Chloro-2-(methylsulfanyl)aniline
- Molecular Formula : C₇H₈ClNS
- CAS/EC : 19284-91-4 / N/A
- Applications : Used as a pharmaceutical intermediate (>99% purity) with applications in medicinal chemistry and pesticide synthesis .
- Safety : Requires stringent handling (e.g., CHNS elemental analysis) but lacks explicit regulatory restrictions compared to isopropylthio derivatives .
Aromatic Substituent Modifications
3-Chloro-2-(naphthalen-1-ylmethoxy)aniline
Heterocyclic Derivatives
3-Chloro-2-(1-piperidinyl)aniline
- Molecular Formula : C₁₁H₁₅ClN₂
- CAS : 58785-06-1
- Properties : The piperidine ring introduces basicity (pKa ~10–11), enabling salt formation and altering solubility in acidic environments.
- Applications : Utilized in medicinal chemistry for its amine functionality, which can interact with biological targets like enzymes or receptors .
3-Chloro-2-(3-methylpiperidin-1-yl)aniline
- CAS : 915921-30-1
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Oxygen-linked compounds (e.g., phenoxy derivatives) exhibit higher polarity and hydrogen-bonding capacity compared to sulfur analogues, influencing their solubility and interaction with biological targets .
- Synthetic Utility : Piperidine and naphthyl-substituted variants are favored in drug discovery for their modular reactivity and ability to mimic natural alkaloids .
Biological Activity
3-Chloro-2-(2-isopropylphenoxy)aniline, a compound with the molecular formula C15H16ClNO and a molecular weight of approximately 261.75 g/mol, has garnered attention for its diverse biological activities. Its unique structure, featuring a chloro group at the 3-position and an isopropylphenoxy group at the 2-position of the aniline structure, contributes to its potential applications in pharmacology and agrochemistry.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with specific molecular targets, particularly enzymes involved in critical biological pathways. For instance, studies suggest that it may inhibit enzymes related to chitin synthesis in insects, thereby impacting their growth and development. This mechanism positions the compound as a potential candidate for agricultural pest control.
Pharmacological Applications
Beyond its insecticidal properties, derivatives of this compound have been explored for various pharmacological applications. These include:
- Anti-inflammatory effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
- Analgesic effects : The compound has also been noted for potential analgesic effects, suggesting its utility in pain management therapies.
Interaction Studies
The interaction studies of this compound focus on its binding affinity to various biological targets. Research has demonstrated that it can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This property is critical for understanding the compound's therapeutic effects and guiding future drug design efforts.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Chloro-4-(4-isopropylphenoxy)aniline | C15H16ClNO | Similar substitution pattern but differs in position of substituents. |
| 3,4-Dichloroaniline | C7H6Cl2N | Commonly used in dyes and herbicides. |
| 2,4-Dichloroaniline | C7H6Cl2N | Known for applications in agrochemicals and pharmaceuticals. |
The distinct substitution pattern of this compound imparts unique chemical properties compared to these related compounds, enhancing its potential utility in various applications.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Insect Growth Inhibition : A study demonstrated that exposure to this compound significantly reduced chitin synthesis in larvae of specific insect species, leading to impaired growth and development.
- Anti-inflammatory Activity : In vitro assays indicated that derivatives of this compound inhibited pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.
- Analgesic Effects : Animal model studies showed that administration of the compound resulted in reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
These findings underscore the multifaceted biological activities of this compound and its derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
